molecular formula C22H14N2O2S B3615108 N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No.: B3615108
M. Wt: 370.4 g/mol
InChI Key: BMAZWNMLRZHFMK-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted with a naphthalene moiety at the 2-position and a thiophene-2-carboxamide group at the 5-position. Benzoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21(20-6-3-11-27-20)23-17-9-10-19-18(13-17)24-22(26-19)16-8-7-14-4-1-2-5-15(14)12-16/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAZWNMLRZHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper (I) for alkyne-azide cycloaddition reactions, and specific solvents to ensure high yields and regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide differ primarily in the substituents on the benzoxazole ring or the carboxamide-linked aromatic system. Key examples include:

Compound Name Substituent on Benzoxazole Carboxamide-Linked Group Molecular Weight (g/mol) Key Structural Features
N-[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide 3-Methylphenyl Thiophene-2-carboxamide 349.41 Smaller aromatic substituent; increased lipophilicity
N-[(2H-1,3-Benzodioxol-5-yl)methyl]thiophene-2-carboxamide Benzodioxolylmethyl Thiophene-2-carboxamide 287.30 Benzodioxole replaces benzoxazole; methylene linker enhances flexibility
N-(2-Nitrophenyl)thiophene-2-carboxamide N/A Thiophene-2-carboxamide 262.28 Nitroaniline group instead of benzoxazole; planar conformation
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazol-2-yl with CF₃/methoxy 5-Nitrothiophene-2-carboxamide 429.39 Nitro group enhances electron-deficient character; thiazole core

Key Observations :

  • Replacement of benzoxazole with thiazole (as in ) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
  • The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide increases polarity and may influence redox activity.
Physicochemical and Crystallographic Properties
  • Dihedral Angles :

    • N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings, indicating moderate planarity. In contrast, the naphthalene-substituted benzoxazole in the target compound likely adopts a more twisted conformation due to steric bulk, reducing crystallinity but improving solubility.
    • The nitro group in forms intramolecular C–H···O interactions, stabilizing the crystal lattice, whereas the naphthalene group in the target compound may favor C–H···π interactions .
  • Synthesis and Purity :

    • The synthesis of thiophene carboxamides typically involves coupling activated carboxylic acids (e.g., 2-thiophenecarbonyl chloride) with aromatic amines using reagents like HATU and triethylamine . Yields for similar compounds range from 42% (for nitrothiophene derivatives ) to higher yields for simpler analogs, suggesting steric hindrance in the target compound may reduce efficiency.
    • Purity data (e.g., HPLC >98% for ) indicate robust synthetic protocols applicable to the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

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